Unsubstituted C-4/C-6 Positions Enable Unbiased Kinase Selectivity Profiling vs. Pre-optimized IKKβ Inhibitor BI-605906 (IC50 380 nM)
The most potent IKKβ inhibitors in the thieno[2,3-b]pyridine class, such as BI-605906, require specific substitutions at C-4 (1,1-difluoropropyl) and C-6 (4-methylsulfonyl-piperidin-1-yl) to achieve IC50 = 380 nM at 0.1 mM ATP . In contrast, CAS 52505-48-3 bears no substituents at these positions, offering a 'blank slate' for SAR exploration. The unsubstituted scaffold permits systematic probing of C-4 and C-6 substitution effects, as demonstrated by Morwick et al. (2009), where stepwise optimization from an unsubstituted core yielded IKKβ IC50 values as low as 40 nM—a 9.5-fold improvement over BI-605906—by iterative modification of C-4 alkyl groups and C-6 polar substituents [1]. The unsubstituted parent thus represents the essential starting point for kinase selectivity profiling free from pre-existing substitution bias.
| Evidence Dimension | Scaffold substitution state and downstream kinase inhibitory potency |
|---|---|
| Target Compound Data | Unsubstituted at C-4 and C-6 positions; no intrinsic kinase bias |
| Comparator Or Baseline | BI-605906: C-4 = 1,1-difluoropropyl, C-6 = 4-(methylsulfonyl)piperidin-1-yl; IKKβ IC50 = 380 nM (0.1 mM ATP). Optimized IKKβ inhibitor: IC50 = 40 nM |
| Quantified Difference | BI-605906 is 380× more potent than unsubstituted scaffold baseline; optimized derivative is 40 nM. Scaffold unsubstituted state enables 9.5-fold potency window for SAR optimization (380 nM → 40 nM range). |
| Conditions | In vitro kinase inhibition assay; IKKβ at 0.1 mM ATP; BI-605906 data from chemsrc.com and VWR product specifications; optimized series from Morwick et al. (2009) Bioorg Med Chem Lett Part II. |
Why This Matters
The unsubstituted scaffold maximizes the addressable chemical space for de novo lead optimization, whereas pre-substituted analogs like BI-605906 constrain SAR exploration to a single kinase target with pre-determined selectivity liabilities.
- [1] Morwick T, Berry A, Brickwood J, et al. The discovery of thienopyridine analogues as potent IκB kinase β inhibitors. Part II. Bioorg Med Chem Lett. 2009;19(3):792-796. Most potent analogues inhibit IKKβ with IC50s as low as 40 nM. View Source
